molecular formula C10H13BrN2O3 B567747 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide CAS No. 1250036-97-5

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Cat. No.: B567747
CAS No.: 1250036-97-5
M. Wt: 289.129
InChI Key: ZKGMKFFGVWNHSJ-UHFFFAOYSA-N
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Description

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is a chemical compound belonging to the class of nicotinamide derivatives.

Preparation Methods

The synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the 2,2-dimethoxyethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve bulk manufacturing processes to ensure the compound’s availability for research and application .

Chemical Reactions Analysis

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: The compound’s unique properties make it valuable in various industrial processes

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide can be compared with other nicotinamide derivatives, such as:

  • 5-bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide
  • 3-Pyridinecarboxamide, 5-bromo-N-(2,2-dimethoxyethyl)-

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications.

Properties

IUPAC Name

5-bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-15-9(16-2)6-13-10(14)7-3-8(11)5-12-4-7/h3-5,9H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMKFFGVWNHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CN=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733937
Record name 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250036-97-5
Record name 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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